2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C25H24N2O7 and a molecular weight of 464.479 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Reaction with hydrazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with hydrazine to form the carbohydrazide intermediate.
Coupling with 2-methoxy-4-hydroxybenzoic acid: The carbohydrazide intermediate is then coupled with 2-methoxy-4-hydroxybenzoic acid under acidic conditions to form the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s methoxy groups and carbohydrazonoyl linkage allow it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl benzoate include:
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an additional ethoxy group, which may alter its chemical properties and biological activity.
2-Methoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
303086-65-9 |
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Molecular Formula |
C25H24N2O7 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H24N2O7/c1-30-20-12-16(10-11-19(20)34-25(29)17-8-6-5-7-9-17)15-26-27-24(28)18-13-21(31-2)23(33-4)22(14-18)32-3/h5-15H,1-4H3,(H,27,28)/b26-15+ |
InChI Key |
FCJXKDPYJXQCOR-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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